6-fluoro-4-(2-fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-4-(2-fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a useful research compound. Its molecular formula is C16H10F2N2O2S and its molecular weight is 332.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
One study explored the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial analogs. These compounds were synthesized via condensation and Knoevenagel condensation, with the presence of a fluorine atom enhancing antimicrobial activity against both bacterial and fungal strains. This highlights the potential of incorporating the subject chemical structure in designing antimicrobials (Desai, Rajpara, & Joshi, 2013).
Chemical Synthesis and Biological Evaluation
Another study focused on synthesizing a new series of pyridine and fused pyridine derivatives, showcasing the versatility of pyridinecarbonitrile derivatives in chemical synthesis. The reactions investigated yielded various compounds with potential for further biological evaluation (Al-Issa, 2012).
Potassium Channel Openers
Research into 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides revealed their role as ATP-sensitive potassium channel openers. This study specifically examined the effect of 6,7-disubstitution on potency and tissue selectivity, indicating potential applications in modulating insulin release and vascular tension (de Tullio et al., 2005).
Monoamine Oxidase Inhibitors
Another application is in the synthesis and biological evaluation of benzothiazine derivatives as monoamine oxidase inhibitors. These compounds were developed through multistep reactions and evaluated for their selective inhibitory effects on monoamine oxidase A and B, suggesting potential for treating disorders related to these enzymes (Ahmad et al., 2019).
Anticancer Activity
A study on antitumor benzothiazoles synthesized fluorinated 2-(4-aminophenyl)benzothiazoles, finding them to be potently cytotoxic in vitro against certain cancer cell lines. This research illustrates the potential of fluorinated benzothiazoles in cancer treatment, emphasizing the importance of specific fluorination patterns for biological activity (Hutchinson et al., 2001).
properties
IUPAC Name |
6-fluoro-4-(2-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O2S/c1-10-2-4-14(13(18)6-10)20-9-12(8-19)23(21,22)16-5-3-11(17)7-15(16)20/h2-7,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZTYGWDFCZBPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.